2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid
Overview
Description
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to its three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .Chemical Reactions Analysis
While specific chemical reactions involving 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid are not detailed in the literature, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .Scientific Research Applications
Synthesis and Structural Studies
The compound 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid and its derivatives play a crucial role in the synthesis and structural analysis of complex chemical structures. For instance, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including those similar to the target compound, have been synthesized and structurally investigated, emphasizing their coordination to metal centers and impact on photophysical properties and ligand conformations (Tzimopoulos et al., 2010).
Supramolecular Chemistry
In supramolecular chemistry, the carboxylic acid-pyridine supramolecular synthon has been analyzed in the crystal structures of various heterocyclic acids. These structures are crucial for understanding molecular features and designing future crystal engineering strategies, indicating the importance of compounds like 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid in crystallography and molecular design (Vishweshwar et al., 2002).
Coordination Chemistry and Photophysical Studies
The compound also finds application in coordination chemistry and photophysical studies. Pyridine-carboxylate ligands, similar to the target compound, have been used as spacers in CuI metallacycles, illustrating their role in forming complex structures with specific photophysical properties (Wu et al., 2015).
Analytical Chemistry
In analytical chemistry, derivatization reagents for carboxylic acids, similar to the compound , have been studied for their selectivity and sensitivity, indicating the compound's potential application in high-performance liquid chromatography and electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Future Directions
The pyrrolidine ring, a key feature of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, future research could focus on exploring the potential of this compound in drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds have shown potent activity in the lmptr1 pocket, which is an active site in certain biological systems .
Mode of Action
It can be inferred that the compound interacts with its target site, leading to changes in the biological system .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-5-13(7-8)10-6-9(11(14)15)2-4-12-10/h2,4,6,8H,3,5,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRORMRIOTRAKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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